molecular formula C14H16O B125776 1-Isopropyl-6-methoxynaphthalene CAS No. 144152-15-8

1-Isopropyl-6-methoxynaphthalene

Cat. No.: B125776
CAS No.: 144152-15-8
M. Wt: 200.28 g/mol
InChI Key: WMCZAWMWGMLZQI-UHFFFAOYSA-N
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Description

1-Isopropyl-6-methoxynaphthalene is a naphthalene derivative featuring a methoxy group at the 6-position and an isopropyl substituent at the 1-position. Its molecular formula is C₁₄H₁₆O, with a molecular weight of 200.28 g/mol. The methoxy group enhances electron density in the aromatic system, influencing reactivity, while the bulky isopropyl group may affect steric interactions and solubility. Limited publicly available studies necessitate extrapolation from structurally related compounds like 1-methoxynaphthalene and methylnaphthalenes .

Properties

CAS No.

144152-15-8

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

6-methoxy-1-propan-2-ylnaphthalene

InChI

InChI=1S/C14H16O/c1-10(2)13-6-4-5-11-9-12(15-3)7-8-14(11)13/h4-10H,1-3H3

InChI Key

WMCZAWMWGMLZQI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC2=C1C=CC(=C2)OC

Canonical SMILES

CC(C)C1=CC=CC2=C1C=CC(=C2)OC

Synonyms

Naphthalene, 6-methoxy-1-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The methoxy group in 1-methoxynaphthalene reduces LogP relative to methylnaphthalenes, likely due to polar interactions .

Toxicological Profiles

1-Methylnaphthalene and 2-Methylnaphthalene

  • Inhalation Exposure : Both methylnaphthalenes induce respiratory effects in rodents, including nasal epithelial hyperplasia and inflammation at concentrations ≥7.5 mg/m³ .
  • Oral Exposure : Chronic exposure to 1-methylnaphthalene (≥100 mg/kg/day) causes hepatic hypertrophy in rats, while 2-methylnaphthalene shows renal tubular degeneration .
  • Mechanism : Cytochrome P450-mediated metabolism generates reactive epoxides, contributing to oxidative stress and cytotoxicity .

1-Methoxynaphthalene

  • Limited toxicity data exist, but its methoxy group may alter metabolic pathways. Unlike methylnaphthalenes, it is less volatile (boiling point ~274°C) and may exhibit lower acute toxicity .

1-Isopropyl-6-Methoxynaphthalene (Inferred)

  • Synergistic effects of methoxy and isopropyl groups might lead to unique toxicokinetics, such as preferential accumulation in adipose tissues or novel metabolite formation.

Environmental and Analytical Considerations

  • Environmental Fate : Methylnaphthalenes are semi-volatile (Henry’s Law constant ~0.1–0.3 Pa·m³/mol) and prone to photodegradation. The higher molecular weight of 1-isopropyl-6-methoxynaphthalene may reduce volatility, enhancing soil adsorption .
  • Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for naphthalene derivatives. For 1-isopropyl-6-methoxynaphthalene, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended .

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